

# A Technical Guide to the Spectroscopic Characterization of Sodium 2-cyanobenzene-1-sulfinate

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## Compound of Interest

Compound Name: sodium 2-cyanobenzene-1-sulfinate

Cat. No.: B6612220

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## Introduction

**Sodium 2-cyanobenzene-1-sulfinate** (CAS No. 1616974-35-6) is an organic sodium salt with the molecular formula  $C_7H_4NNaO_2S$  and a molecular weight of 189.17 g/mol.[1] This compound belongs to the class of aromatic sulfinates, which are versatile building blocks in organic synthesis.[2] A comprehensive understanding of its spectroscopic properties is crucial for its application in research and development, particularly in the fields of medicinal chemistry and materials science. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **sodium 2-cyanobenzene-1-sulfinate**, based on established spectroscopic principles and data from related compounds. While experimental data for this specific compound is not publicly available, this document offers a predictive analysis to guide researchers.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **sodium 2-cyanobenzene-1-sulfinate**. These predictions are based on the analysis of functional groups present in the molecule and typical values observed for structurally similar compounds.

Table 1: Predicted  $^1H$  NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Number of Protons	Assignment
~ 7.8 - 8.0	m	2H	Aromatic CH
~ 7.5 - 7.7	m	2H	Aromatic CH

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Assignment
~ 145 - 150	Quaternary Aromatic C-SO <sub>2</sub>
~ 130 - 135	Aromatic CH
~ 125 - 130	Aromatic CH
~ 115 - 120	Quaternary Aromatic C-CN
~ 110 - 115	Nitrile CN

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~ 2220 - 2240	Medium	C $\equiv$ N stretch
~ 1600, 1480, 1440	Medium to Weak	Aromatic C=C stretch
~ 1010 - 1080	Strong	Asymmetric SO <sub>2</sub> stretch
~ 940 - 990	Strong	Symmetric SO <sub>2</sub> stretch
~ 750 - 800	Strong	C-H out-of-plane bend

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
166	$[M-Na+H]^-$ (anion)
189	$[M]^+$ (cation) or $[M+H]^+$
212	$[M+Na]^+$
122	$[M-SO_2]^-$
102	$[C_7H_4N]^-$

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **sodium 2-cyanobenzene-1-sulfinate**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain  $^1H$  and  $^{13}C$  NMR spectra to determine the chemical environment of the hydrogen and carbon atoms in the molecule.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **sodium 2-cyanobenzene-1-sulfinate** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide -  $D_2O$ , or Dimethyl Sulfoxide- $d_6$  -  $DMSO-d_6$ ). The choice of solvent is critical as the compound is a salt.
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- $^1H$  NMR Acquisition:
  - Acquire the spectrum at room temperature.
  - Use a standard pulse sequence.
  - Set the spectral width to cover the aromatic region (typically 0-10 ppm).
  - The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

- **$^{13}\text{C}$  NMR Acquisition:**
  - Acquire the spectrum using a proton-decoupled pulse sequence.
  - Set the spectral width to cover the expected range for aromatic and nitrile carbons (typically 0-160 ppm).
  - A larger number of scans will be required compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., DSS for  $\text{D}_2\text{O}$  or TMS for  $\text{DMSO-d}_6$ ).

## Infrared (IR) Spectroscopy

**Objective:** To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

**Methodology:**

- **Sample Preparation:**
  - **Solid State (KBr Pellet):** Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
  - **Attenuated Total Reflectance (ATR):** Place a small amount of the solid sample directly onto the ATR crystal.
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:**
  - Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
  - Place the sample in the spectrometer and record the sample spectrum.

- Typically, spectra are collected over the range of 4000-400  $\text{cm}^{-1}$ .
- Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

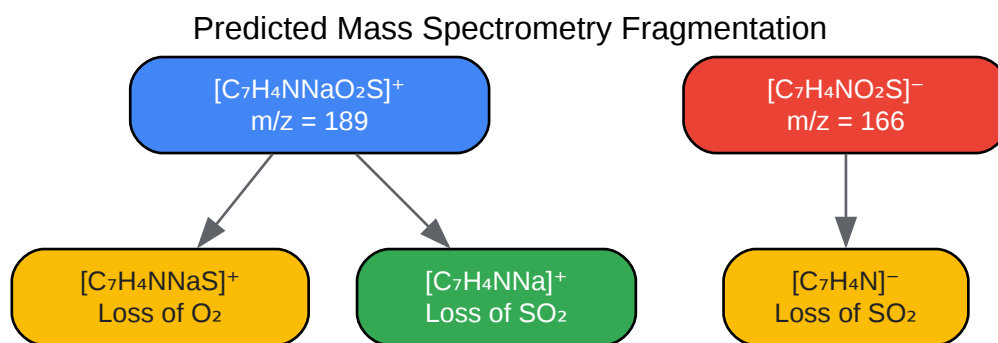
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, or water).
- Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
- Data Acquisition:
  - Introduce the sample solution into the ion source.
  - Acquire the mass spectrum in both positive and negative ion modes to observe the sodium salt and the corresponding anion.
  - For fragmentation analysis, perform tandem mass spectrometry (MS/MS) on the parent ion.
- Data Processing: The data is presented as a plot of relative intensity versus mass-to-charge ratio ( $m/z$ ).

## Visualizations

Caption: Workflow for Spectroscopic Analysis.



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Caption: Predicted MS Fragmentation Pathways.

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## References

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